molecular formula C11H15N3O B1467549 1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 1247837-46-2

1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No. B1467549
CAS RN: 1247837-46-2
M. Wt: 205.26 g/mol
InChI Key: CHDKIOQSLFJTMZ-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, also known as N-methyl-2-pyrrolidone (NMP), is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a colorless, water-soluble liquid with a low odor and is used as a solvent in a variety of industries. NMP is also used as a drug delivery vehicle, a stabilizing agent, and a surfactant. This compound has a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors.

Scientific Research Applications

Electrooptic Film Fabrication

  • Chromophore Architecture for Thin-Film Microstructure : Research by Facchetti et al. (2006) explores the synthesis of new dibranched, heterocyclic "push-pull" chromophores, including compounds related to the structure of interest, focusing on their application in covalent self-assembly, thin-film microstructure, and nonlinear optical response. This study underscores the significance of chromophore molecular architecture and film growth method on the optical/electrooptic properties of the films, contributing to advancements in electrooptic film fabrication (Facchetti et al., 2006).

Metal Complexation and Coordination Chemistry

  • Cadmium(II) Complexation : A study by Hakimi et al. (2013) discusses the complexation to Cadmium(II) of a tetradentate ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine, illustrating the utility of related compounds in forming metal complexes with potential applications in coordination chemistry and materials science (Hakimi et al., 2013).

Synthesis and Molecular Structure

  • Synthesis of Di(pyridin-2-yl)ethanediol Derivatives : Percino et al. (2006) reported on the synthesis and molecular structure determination of derivatives closely related to the compound of interest. Their work contributes to the understanding of molecular and crystal structure, offering insights into the stability and reactivity of such compounds (Percino et al., 2006).

Fluorescent Chemosensors

  • Dual Responsive Fluorescent Chemosensor : Shylaja et al. (2020) discovered a dimethylfuran tethered 2-aminopyridine-3-carbonitrile, related to the query compound, as a fluorescent chemosensor for Fe3+ ions and picric acid. This work highlights the potential of such compounds in developing sensitive and selective sensors for environmental and biological applications (Shylaja et al., 2020).

Building Blocks for Crown Ethers

  • Synthesis of Pyridine/Piperidine-Decorated Crown Ethers : Nawrozkij et al. (2014) developed a convenient method to synthesize valuable building blocks for the synthesis of functionalized crown ethers, showcasing the versatility of compounds related to the query in synthesizing macrocyclic and supramolecular structures (Nawrozkij et al., 2014).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-3-5-14(8-10)11(15)6-9-2-1-4-13-7-9/h1-2,4,7,10H,3,5-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDKIOQSLFJTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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